N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-8-5-9(2)14-13(6-8)17-16(21-14)18-15(19)12-7-10(3)20-11(12)4/h5-7H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMWZVSPUERBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=C(OC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced by reacting the benzothiazole derivative with a furan carboxylic acid derivative under appropriate conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exhibits various biological activities:
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For instance:
- Mechanisms of Action :
- Induction of apoptosis in cancer cell lines through mitochondrial pathways.
- Cell cycle arrest at the S-phase, inhibiting proliferation.
Case Study : A study on HepG2 liver cancer cells showed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, leading to significant cell death.
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Bacterial Activity : Exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Preliminary studies suggest potential antifungal properties.
Data Table: Antimicrobial Efficacy
Medicinal Chemistry Applications
The structural characteristics of this compound make it a candidate for drug development in several therapeutic areas:
Cancer Therapeutics
Given its ability to induce apoptosis and inhibit cell proliferation, this compound could be developed as a novel anticancer agent targeting specific cancer types.
Antimicrobial Agents
With its demonstrated antimicrobial properties, it may serve as a basis for developing new antibiotics or antifungals to combat resistant strains.
Future Research Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity.
- Combination Therapies : Exploring synergistic effects with existing drugs to enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory mediators . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Contains a benzothiazole core (fused benzene-thiazole system), which enhances aromaticity and planar rigidity compared to monocyclic thiazoles. The 5,7-dimethyl substitution may influence electronic properties and steric bulk .
- Analogs (w, x, y, z): Feature monocyclic thiazole rings.
Functional Group Linkages
- Target Compound : Utilizes an amide bond (-CONH-) to connect the benzothiazole and furan moieties. Amides are generally stable under physiological conditions and participate in hydrogen bonding, which could enhance target interactions.
- Analogs (w, x, y, z): Employ carbamate linkages (-OCONH-).
Substituent Profiles
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.36 g/mol. The compound features a benzothiazole moiety linked to a furan carboxamide structure, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer). The results indicated that compounds with similar structural features can induce apoptosis through the activation of procaspase-3 to caspase-3, leading to cancer cell death .
Table 1: In Vitro Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 8j | U937 | 10.5 | Procaspase-3 activation |
| Compound 8k | MCF-7 | 8.0 | Procaspase-3 activation |
| This compound | A549 | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Procaspase Activation : The compound activates procaspase pathways leading to apoptosis.
- DNA Interaction : Similar compounds have shown a tendency to bind with DNA in the minor groove, potentially disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce oxidative stress in cancer cells, further promoting apoptosis .
Structure-Activity Relationships (SAR)
SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives:
- Benzothiazole Moiety : Essential for anticancer activity; modifications can enhance potency.
- Furan Ring : Contributes to the lipophilicity and cellular uptake of the compound.
Table 2: Key Structural Features Affecting Activity
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole Ring | Essential for activity |
| Nitro Group | Enhances cytotoxicity |
| Furan Substitution | Affects solubility and permeability |
Case Studies
A notable study involved the synthesis and evaluation of various benzothiazole derivatives, including those structurally related to this compound. These compounds were tested against multiple cancer cell lines using both 2D and 3D assays. Results indicated that while some compounds showed high efficacy in 2D assays, their effectiveness decreased in 3D models, highlighting the importance of testing in more physiologically relevant systems .
Q & A
Q. What are the typical synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions. A general approach includes:
- Step 1 : Preparation of the benzothiazole-2-amine precursor via condensation of substituted anilines with thiourea derivatives under acidic conditions.
- Step 2 : Coupling with 2,5-dimethylfuran-3-carboxylic acid derivatives. For example, reacting 2-aminobenzothiazole with 2,5-dimethylfuroyl chloride in anhydrous dioxane with triethylamine as a base .
- Optimization :
- Solvent choice : Anhydrous dioxane or DMF improves solubility and reaction efficiency.
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
- Purification : Recrystallization from alcohol-DMF mixtures enhances purity .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions and electronic environments. For example, methyl groups on the benzothiazole and furan rings show distinct singlet peaks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₇N₃O₃S) .
- X-ray Crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and intermolecular interactions. This is critical for understanding 3D conformation and packing .
Q. What analytical techniques ensure purity and structural integrity during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., Merck F254) with UV visualization .
- Melting Point Analysis : Uncorrected melting points confirm consistency with literature values.
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) or DNA. Focus on the benzothiazole moiety’s planarity and furan’s electron-rich regions .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity and charge distribution. For example, electron-withdrawing groups on benzothiazole enhance binding to hydrophobic pockets .
- Molecular Dynamics (MD) : Simulates stability of ligand-target complexes over time to prioritize derivatives for synthesis .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., NCI-60 panel for anticancer studies) and incubation time .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., 5,6-dimethyl vs. 4,7-dimethyl benzothiazole) to identify critical substituents .
Q. How do structural modifications influence pharmacological activity and selectivity?
- Methodological Answer :
- SAR Studies :
- Benzothiazole Modifications : Adding electron-donating groups (e.g., -OCH₃) increases DNA intercalation, while halogens (e.g., -Br) enhance metabolic stability .
- Furan Ring Adjustments : Methyl groups at positions 2 and 5 reduce steric hindrance, improving target binding .
- Selectivity Profiling : Use kinase inhibition assays (e.g., EGFR, HER2) to correlate substituent effects with target specificity .
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
